molecular formula C17H15BrN2 B5819303 N-(2-bromophenyl)-2,6-dimethylquinolin-4-amine

N-(2-bromophenyl)-2,6-dimethylquinolin-4-amine

Cat. No.: B5819303
M. Wt: 327.2 g/mol
InChI Key: PEWMNADCNXTFQR-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2,6-dimethylquinolin-4-amine is a heterocyclic compound that features a quinoline core substituted with a bromophenyl group and two methyl groups

Properties

IUPAC Name

N-(2-bromophenyl)-2,6-dimethylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2/c1-11-7-8-15-13(9-11)17(10-12(2)19-15)20-16-6-4-3-5-14(16)18/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWMNADCNXTFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2,6-dimethylquinolin-4-amine typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Amination: The final step involves the coupling of the brominated quinoline with an amine, such as 2,6-dimethylaniline, under Buchwald-Hartwig amination conditions using palladium catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2,6-dimethylquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced quinoline derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-bromophenyl)-2,6-dimethylquinolin-4-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancers.

    Materials Science: The compound’s unique structure makes it suitable for use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Studies: It can serve as a probe in biological assays to study enzyme interactions and cellular pathways.

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2,6-dimethylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the quinoline core can facilitate binding to active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2,6-dimethylquinolin-4-amine
  • N-(2-fluorophenyl)-2,6-dimethylquinolin-4-amine
  • N-(2-iodophenyl)-2,6-dimethylquinolin-4-amine

Uniqueness

N-(2-bromophenyl)-2,6-dimethylquinolin-4-amine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and specificity in biological systems compared to its chloro, fluoro, and iodo analogs.

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